molecular formula C15H7F7O2 B6410203 3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261916-58-8

3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6410203
CAS No.: 1261916-58-8
M. Wt: 352.20 g/mol
InChI Key: HPNUBWDQSRYLMJ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups. These functional groups are known for their significant electronegativity and ability to influence the chemical properties of the compound, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F7O2/c16-12-2-1-7(6-11(12)15(20,21)22)8-3-9(13(23)24)5-10(4-8)14(17,18)19/h1-6H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNUBWDQSRYLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691870
Record name 4'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-58-8
Record name 4'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar Suzuki–Miyaura coupling reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid exerts its effects involves interactions with various molecular targets. The presence of fluoro and trifluoromethyl groups enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions with target molecules. This results in increased binding affinity and specificity, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the same aromatic ring. This dual substitution pattern imparts distinct electronic and steric properties, enhancing its reactivity and binding characteristics in various applications .

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